2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride

ACE inhibition antihypertensive peptidomimetic SAR

2,3,3a,4,5,6,7,7a-Octahydro-1H-indole-2-carboxylic acid hydrochloride (CAS 110623-68-2) is the hydrochloride salt of octahydroindole-2-carboxylic acid (Oic), a saturated bicyclic non-proteinogenic amino acid that functions as a conformationally constrained proline surrogate. The compound possesses three chiral centers (at positions 2, 3a, and 7a), yielding up to eight possible stereoisomers; the specific stereochemistry of a given sample critically determines its biological and physicochemical profile.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 110623-68-2
Cat. No. B12504014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid hydrochloride
CAS110623-68-2
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)C(=O)O.Cl
InChIInChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H
InChIKeyPONAUWFRJYNGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3a,4,5,6,7,7a-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride (CAS 110623-68-2): Structural Identity and Core Properties for Procurement and Research


2,3,3a,4,5,6,7,7a-Octahydro-1H-indole-2-carboxylic acid hydrochloride (CAS 110623-68-2) is the hydrochloride salt of octahydroindole-2-carboxylic acid (Oic), a saturated bicyclic non-proteinogenic amino acid that functions as a conformationally constrained proline surrogate [1]. The compound possesses three chiral centers (at positions 2, 3a, and 7a), yielding up to eight possible stereoisomers; the specific stereochemistry of a given sample critically determines its biological and physicochemical profile [2]. The hydrochloride salt form (molecular formula C₉H₁₆ClNO₂, MW 205.68 g/mol) is a white to off-white crystalline powder with a melting point of 176–178 °C and slight solubility in both water and methanol, offering practical handling advantages over the free base (mp 275–277 °C) for solid-phase peptide synthesis and intermediate storage . The octahydroindole core is a key structural component of two marketed ACE inhibitors—perindopril and trandolapril—as well as the clinical-stage candidate indolapril (CI-907) [3]. Note that CAS 110623-68-2 is associated with multiple chemical identities across vendor databases; users should verify stereochemical configuration (e.g., 2S,3aS,7aS or 2S,3aR,7aS) via certificate of analysis before procurement.

Why Generic Proline Surrogates Cannot Replace 2,3,3a,4,5,6,7,7a-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride in Peptidomimetic and ACE Inhibitor Programs


The three chiral centers of octahydroindole-2-carboxylic acid (Oic) generate eight stereoisomeric forms, each with distinct conformational preferences, amide bond geometries, and biological activities—a level of stereochemical complexity far exceeding simple proline substitution [1]. In aqueous solution, the four major Oic stereoisomers populate different ensembles of γ-turn, helical, and polyproline-II (PPII) motifs, meaning that interchange of diastereomers unpredictably alters peptide backbone geometry and target binding [1]. Furthermore, Oic oligomers exhibit cooperative all-trans amide bond folding with a trans-amide ratio exceeding 90%, a property that is stereochemistry-dependent and cannot be replicated by proline (typical trans-amide ratio ~70–85%) or other bicyclic proline analogs such as octahydroisoindole-1-carboxylic acid [2]. The hydrochloride salt form adds a further dimension of differentiation: its crystalline nature (mp 176–178 °C) and moderate aqueous solubility directly impact solid-phase peptide synthesis coupling efficiency, formulation homogeneity, and long-term storage stability compared to the higher-melting (275–277 °C) and less soluble free base . Substituting an unspecified stereoisomer or salt form therefore risks compromising both synthetic yield and the pharmacological fidelity of the final peptidomimetic or ACE inhibitor intermediate.

Quantitative Differentiation Evidence for 2,3,3a,4,5,6,7,7a-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride Against Closest Analogs


ACE Inhibitor Potency of Oic-Containing Compounds vs. Proline-Containing Clinical Benchmarks

The octahydroindole-2-carboxylic acid (Oic) scaffold, when incorporated into non-sulfhydryl ACE inhibitor frameworks, yields compounds that are equipotent to the proline-containing clinical agents captopril and enalapril both in vitro and in vivo [1]. The most advanced Oic-containing clinical candidate, indolapril (CI-907), demonstrates concentration-dependent ACE inhibition in guinea-pig serum: its monoester prodrug form exhibits an IC₅₀ of 1.7 × 10⁻⁷ M (170 nM), while the active diacid metabolite achieves an IC₅₀ of 2.6 × 10⁻⁹ M (2.6 nM) [2]. For comparison, the clinically established Oic-containing agent perindoprilat has an ACE IC₅₀ of 1.05 nM, placing Oic-derived inhibitors firmly within the low-nanomolar potency range characteristic of first-line ACE inhibitors [3]. The Blankley et al. SAR study further established that Oic can replace proline in both sulfhydryl and non-sulfhydryl ACE inhibitor templates without loss of potency, a property not shared by all saturated bicyclic amino acids tested (e.g., octahydro-3-oxoisoindole-1-carboxylic acid showed divergent SAR) [1].

ACE inhibition antihypertensive peptidomimetic SAR

Trans-Amide Bond Stability and Polyproline-II Helix Formation: Oic vs. Proline Oligomers

Oic oligomers exhibit a striking propensity for all-trans amide bond geometry that exceeds that of proline. NMR investigation of Oic oligomers (2–6 residues) revealed an all-trans amide bond structure with cooperative folding into a stable polyproline-II (PPII) helix, as confirmed by X-ray crystallography of the Oic-hexapeptide [1]. In contrast, proline oligomers display a mixture of cis and trans amide conformers, with typical trans-amide ratios of approximately 70–85% depending on chain length and solvent conditions [2]. The fused cyclohexane ring of Oic anchors the pyrrolidine ring in an exo pucker that strongly disfavors the cis amide conformation, producing a trans-amide ratio exceeding 90% [1]. This stereoelectronic effect is absent in proline itself and in less conformationally constrained proline analogs such as indoline-2-carboxylic acid, which can exhibit enhanced cis-amide propensity in polar solvents [3]. The cooperative all-trans folding mechanism—described as a cascade-like process—further distinguishes Oic from proline, where trans-amide preference is non-cooperative and solvent-sensitive [1].

polyproline-II helix amide bond isomerism peptide secondary structure

Hydrophobicity Enhancement: Octahydroindole-2-Carboxylic Acid vs. Proline logP/logD Comparison

The fully saturated bicyclic framework of Oic confers significantly higher lipophilicity compared to proline, which has critical implications for peptide drug absorption and distribution. The computed logP of Oic (free amino acid) is 0.98 (ACD/LogP) , compared to proline's logP of approximately −0.8 [1], representing a difference of roughly 1.8 log units—equivalent to an approximately 60-fold increase in octanol-water partition coefficient. At physiologically relevant pH 5, the logD of Oic is approximately −1.25 , still more lipophilic than the corresponding proline value. Experimental octan-1-ol/water partitioning studies on oligo-Oic peptides confirmed that hydrophobicity is remarkably enhanced in longer oligomeric sequences, with peptides containing 3–4 Oic residues becoming specifically partitioned into hydrophobic environments, in stark contrast to the moderately hydrophilic behavior of parent oligoproline peptides of equivalent length [2]. These differences in bulk physicochemical properties have been exploited in vivo: the Oic-containing ACE inhibitor perindopril demonstrates oral bioavailability of 65–75% in humans, surpassing many earlier-generation proline-containing ACE inhibitors .

lipophilicity membrane permeability logP drug design

Chiral Purity Analytical Methods: Stereoisomer Separation of Octahydroindole-2-Carboxylic Acid by HPLC

The stereochemical purity of octahydroindole-2-carboxylic acid is a critical quality attribute for pharmaceutical intermediate procurement, given that only one stereoisomer—(2S,3aS,7aS)-Oic—is the active intermediate for perindopril and trandolapril synthesis. Two validated chiral HPLC methods have been published for resolving Oic stereoisomers: (1) A pre-column derivatization method using phenyl isothiocyanate (PITC) followed by separation on an Ultron ES-OVM chiral column (150 mm × 4.6 mm, 5 μm), which achieved baseline resolution of three Oic stereoisomer derivatives and was successfully applied to diastereoisomeric and enantiomeric purity testing of SSS-Oic [1]. (2) A chiral ligand-exchange chromatography method employing a Cu(II)–L-phenylalaninamide complex in the mobile phase with sodium 1-octanesulfonate as ion-pair reagent, also achieving baseline separation of three Oic stereoisomers on a conventional C18 column [2]. These methods enable quantification of undesired stereoisomers at trace levels—a capability that is essential for perindopril impurity profiling, where pharmacopoeial specifications for Perindopril EP Impurity A (the free acid form of SSS-Oic) require monitoring via HPLC coupled with LC-MS and confirmation by chiral chromatography and NMR [3]. No single-column achiral HPLC method can resolve all Oic stereoisomers; chiral discrimination is mandatory for quality control [1].

chiral chromatography stereoisomer purity quality control pharmaceutical intermediate

Conformational Restriction: Gas-Phase Rigidity and Solution-Phase Flexibility of Oic Stereoisomers vs. Proline

Quantum mechanical calculations at the B3LYP/6-31+G(d,p) level have rigorously characterized the conformational preferences of all four N-acetyl-N′-methylamide derivatives of Oic stereoisomers in both gas-phase and aqueous solution [1]. In the gas phase, the fused bicyclic skeleton imposes severe conformational rigidity: the γ-turn (C7 pseudocycle) is the only minimum energy conformation for all four stereoisomers, with the φ and ψ backbone dihedral angles restricted to narrow ranges of approximately φ = −75° to −85° and ψ = 60° to 80° [1]. This contrasts with proline, which in the gas phase accesses a broader conformational space including both γ-turn and polyproline-II-like minima [2]. In aqueous solution (PCM solvent model), the conformational flexibility of Oic stereoisomers increases—the helical (αR), polyproline-II, and γ-turn motifs all become energetically accessible—but the relative populations of these conformers differ substantially between stereoisomers, a phenomenon directly attributable to the three chiral centers [1]. Molecular dynamics simulations confirmed that these solution-phase conformational preferences are satisfactorily reproduced by classical force-fields (AMBER ff99SB), enabling rational computational design of Oic-containing peptides [1]. This stereoisomer-dependent conformational landscape has no parallel in proline, where only D/L chirality at Cα modulates conformation.

conformational analysis backbone dihedral angles quantum mechanics peptide design

Hydrochloride Salt Form Physicochemical Profile vs. Free Base for Synthetic Handling

The hydrochloride salt of octahydroindole-2-carboxylic acid (CAS 110623-68-2) offers measurable practical advantages over the corresponding free base (CAS 80875-98-5) for laboratory and pilot-scale synthesis. The hydrochloride form is a white to off-white crystalline powder with a melting point of 176–178 °C, substantially lower than the 275–277 °C melting point of the free amino acid . This lower melting point correlates with improved solubility characteristics: the hydrochloride salt is slightly soluble in both water and methanol, facilitating dissolution for solid-phase peptide synthesis (SPPS) coupling reactions that are typically conducted in DMF or NMP with additives . The free base, by contrast, exhibits limited solubility in common SPPS solvents without the addition of base or silylating agents. Commercial specifications for the hydrochloride salt suitable for pharmaceutical intermediate use require HPLC purity ≥ 80% (assay), loss on drying ≤ 0.5%, and sulphated ash ≤ 0.1%, with appearance controlled as white to off-white crystalline powder [1]. These specifications are directly aligned with the requirements for perindopril intermediate manufacturing, where the hydrochloride salt of (2S,3aR,7aS)-Oic (CAS 144540-75-0) is the preferred form for large-scale coupling .

salt form selection solid-phase peptide synthesis solubility crystallinity

Validated Application Scenarios for 2,3,3a,4,5,6,7,7a-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride Based on Quantitative Evidence


ACE Inhibitor Lead Optimization and Perindopril/Trandolapril Intermediate Manufacturing

The octahydroindole-2-carboxylic acid scaffold is the pharmacophoric core of two marketed ACE inhibitors—perindopril and trandolapril—and the clinical candidate indolapril (CI-907), all of which achieve low-nanomolar ACE inhibition (IC₅₀ 1.05–2.6 nM) equipotent to captopril and enalapril [1]. The (2S,3aS,7aS)-Oic stereoisomer is specifically required as the key synthetic intermediate for both perindopril (via coupling with N-[(S)-1-carbethoxybutyl]-(S)-alanine) and trandolapril (via stereoselective synthesis from protected L-pyroglutamic acid) [2]. The hydrochloride salt form (CAS 110623-68-2 or its stereochemically defined variants CAS 144540-75-0 and 1004292-98-1) is the preferred physical form for these synthetic routes due to its crystalline nature (mp 176–178 °C) and compatibility with industrial-scale coupling conditions . Procurement for this application must mandate stereochemical purity verification by chiral HPLC (PITC derivatization method on Ultron ES-OVM column or Cu(II)–L-PheA ligand-exchange method) to ensure the absence of diastereomeric and enantiomeric impurities that would compromise final API purity [3].

Stabilization of Polyproline-II Helical Peptides for Protein-Protein Interaction Inhibitors

For research programs developing PPII helix-based inhibitors of protein-protein interactions (e.g., SH3 domain binders, profilin ligands), Oic provides a validated building block that enforces all-trans amide bond geometry with >90% trans-amide ratio and forms cooperative PPII helices, as demonstrated by NMR and X-ray crystallography of Oic oligomers [1]. This contrasts with proline-based PPII scaffolds, which exhibit mixed cis/trans populations and non-cooperative folding [1]. The enhanced lipophilicity of Oic (logP = 0.98 vs. proline logP ≈ −0.8) further generates a hydrophobic exterior on the PPII helix, which has been shown experimentally to drive partitioning of oligo-Oic peptides (≥3 residues) into hydrophobic environments such as detergent micelles and octanol, a property not observed with oligoproline of equivalent length [2]. This makes Oic hydrochloride the residue of choice for designing cell-permeable, stable PPII-mimetic inhibitors where both structural homogeneity and membrane permeability are required. The hydrochloride salt is preferred for SPPS incorporation using standard Fmoc-chemistry protocols.

Conformationally Constrained Peptide Library Synthesis for Stereochemistry-Activity Relationship Studies

The three chiral centers of Oic enable systematic exploration of stereochemistry-activity relationships (SSAR) in peptide ligand design, a strategy not possible with proline (one chiral center) or indoline-2-carboxylic acid (one chiral center). Quantum mechanical calculations demonstrate that each of the four major Oic stereoisomers populates a distinct conformational ensemble in aqueous solution—spanning γ-turn, PPII, and αR helical motifs—with stereoisomer-dependent population distributions [1]. By procuring and incorporating different Oic stereoisomers into a peptide scaffold at a defined position, researchers can sample discrete regions of conformational space while maintaining the same chemical composition, enabling rigorous isolation of conformational effects on target binding from changes in chemical functionality [1]. Chiral HPLC methods are essential for verifying the stereochemical purity of each stereoisomer before library synthesis, as diastereomeric contamination would convolute SSAR interpretation [2].

Pharmaceutical Impurity Reference Standard for Perindopril Quality Control

Octahydroindole-2-carboxylic acid (as the free acid or hydrochloride) is listed as Perindopril EP Impurity A in pharmacopoeial monographs and is routinely used as an analytical reference standard for HPLC impurity profiling of perindopril active pharmaceutical ingredient (API) and finished dosage forms [1]. The compound can arise from incomplete synthesis or hydrolytic degradation of perindopril, and regulatory specifications require its monitoring at trace levels as part of the related substances test [1]. Validated analytical methods include reverse-phase HPLC with UV detection, LC-MS confirmation, and chiral chromatographic identity verification by NMR [1]. The hydrochloride salt form is preferred for reference standard preparation due to its well-defined crystalline form (white to off-white powder), established purity specifications (HPLC assay ≥ 80% for industrial-grade intermediate; higher purity grades available for analytical standards), and documented storage stability at room temperature [2]. Procurement for this application should specify the exact stereochemical form matching the pharmacopoeial reference (typically (2S,3aS,7aS)-Oic, CAS 80875-98-5 for free acid, or its hydrochloride salt).

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